Cas no 50622-51-0 (N1-(4-Fluorophenyl)-1,2-ethanediamine)

N1-(4-Fluorophenyl)-1,2-ethanediamine 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethanediamine,N1-(4-fluorophenyl)-
- N'-(4-fluorophenyl)ethane-1,2-diamine
- N*1*-(4-FLUORO-PHENYL)-ETHANE-1,2-DIAMINE
- AC1MI36C
- AG-F-70306
- CTK4J2896
- EINECS 256-660-7
- N-(2-Aminoethyl)-4-fluoroaniline
- N-(4-Fluorophenyl)ethylenediamine
- SureCN3005414
- N-(4-Fluoro-phenyl)-ethane-1,2-diamine
- 1,2-Ethanediamine, N1-(4-fluorophenyl)-
- 50622-51-0
- F79571
- N-(4-Fluorophenyl)ethane-1,2-diamine
- AM100890
- MFCD00025596
- AKOS011794629
- SCHEMBL3005414
- N1-(4-Fluorophenyl)-1,2-ethanediamine
- CS-0319960
- DTXSID10198669
- n1-(4-fluoro-phenyl)-ethane-1,2-diamine
- NS00057661
- N1-(4-Fluorophenyl)ethane-1,2-diamine
- YQ478FYJ9C
- SB37411
- UNII-YQ478FYJ9C
- CSGVXMPCKSSCSY-UHFFFAOYSA-N
-
- MDL: MFCD00025596
- インチ: InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
- InChIKey: CSGVXMPCKSSCSY-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)NCCN)F
計算された属性
- せいみつぶんしりょう: 154.09073
- どういたいしつりょう: 154.090627
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 38
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.156
- ふってん: 271.1°C at 760 mmHg
- フラッシュポイント: 117.7°C
- 屈折率: 1.574
- PSA: 38.05
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N1-(4-Fluorophenyl)-1,2-ethanediamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(4-Fluorophenyl)-1,2-ethanediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967535-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 95% | 500mg |
$285 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-1g |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 1g |
¥3480.09 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-50mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
TRC | F588458-50mg |
N1-(4-Fluorophenyl)-1,2-ethanediamine |
50622-51-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-100mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967535-250mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 95% | 250mg |
$215 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-50mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 50mg |
¥1023.04 | 2025-01-22 | |
Aaron | AR00DKIL-500mg |
N-(4-Fluorophenyl)ethylenediamine |
50622-51-0 | 97% | 500mg |
$182.00 | 2025-02-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 500mg |
¥2177.24 | 2025-01-22 |
N1-(4-Fluorophenyl)-1,2-ethanediamine 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
N1-(4-Fluorophenyl)-1,2-ethanediamineに関する追加情報
N1-(4-Fluorophenyl)-1,2-Ethanediamine: A Comprehensive Overview
N1-(4-Fluorophenyl)-1,2-Ethanediamine, identified by the CAS Registry Number 50622-51-0, is a compound of significant interest in various scientific and industrial applications. This organic compound belongs to the class of ethylenediamines, which are widely used in chemical synthesis due to their versatile properties. The presence of a fluorophenyl group introduces unique electronic and steric characteristics, making this compound particularly valuable in fields such as pharmaceuticals, materials science, and catalysis.
Recent advancements in chemical synthesis have highlighted the potential of N1-(4-Fluorophenyl)-1,2-Ethanediamine as a key intermediate in the development of novel drugs. Researchers have explored its role in the construction of bioactive molecules, where its ability to form stable complexes with metal ions has proven advantageous. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Chemical Communications have demonstrated its utility in the design of anti-cancer agents and enzyme inhibitors.
In addition to its pharmaceutical applications, N1-(4-Fluorophenyl)-1,2-Ethanediamine has found relevance in materials science. Its ability to act as a ligand in coordination chemistry has led to its use in the synthesis of metal-organic frameworks (MOFs) and nanoparticles. These materials exhibit exceptional properties such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications.
The synthesis of N1-(4-Fluorophenyl)-1,2-Ethanediamine typically involves nucleophilic substitution or coupling reactions. Recent optimizations in these methods have focused on improving yield and purity while minimizing environmental impact. For example, researchers have employed green chemistry principles by using solvent-free conditions or biodegradable catalysts to synthesize this compound efficiently.
From an analytical standpoint, the characterization of N1-(4-Fluorophenyl)-1,2-Ethanediamine relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring its suitability for downstream applications.
In conclusion, N1-(4-Fluorophenyl)-1,2-Ethanediamine, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. As scientific advancements unfold, this compound is expected to play an increasingly pivotal role in driving innovation across multiple disciplines.
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